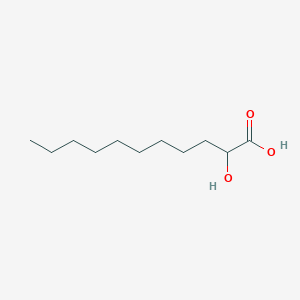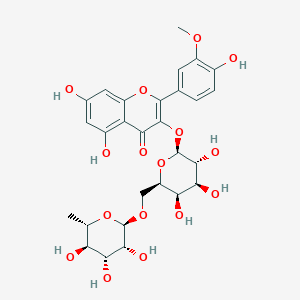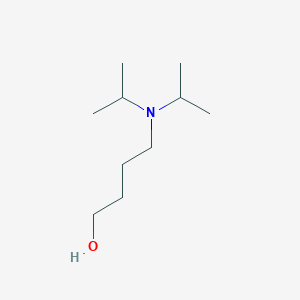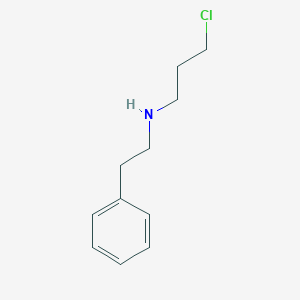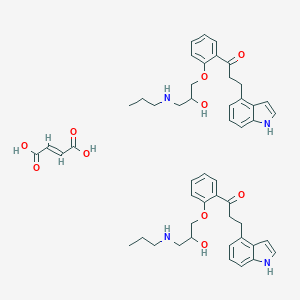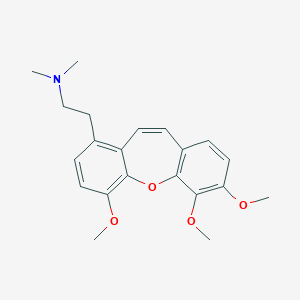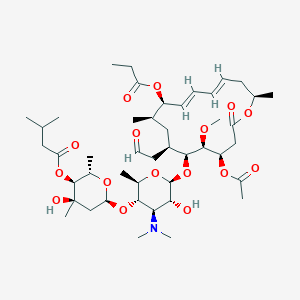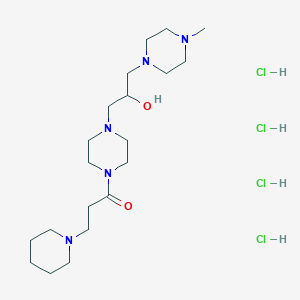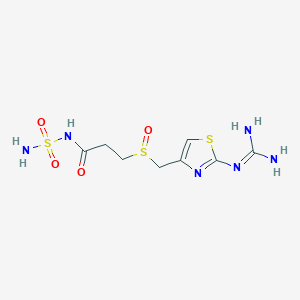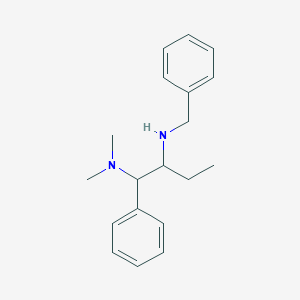
Phenethylamine, N-benzyl-beta-(dimethylamino)-alpha-ethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenethylamine, N-benzyl-beta-(dimethylamino)-alpha-ethyl-, also known as benzylpiperazine (BZP), is a synthetic compound that belongs to the piperazine class of drugs. It was first synthesized in the 1970s and has been used for various purposes, including as a recreational drug. However, in recent years, there has been an increasing interest in the scientific research application of BZP due to its potential therapeutic effects.
作用機序
The exact mechanism of action of BZP is not fully understood, but it is thought to work by increasing the levels of dopamine, serotonin, and norepinephrine in the brain. BZP has been shown to inhibit the reuptake of these neurotransmitters, leading to an increase in their availability in the brain. This may explain its potential antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
BZP has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It has also been shown to increase the release of several hormones, including cortisol and prolactin. BZP has been shown to have a stimulant effect on the central nervous system, leading to increased alertness and wakefulness.
実験室実験の利点と制限
BZP has several advantages for use in lab experiments. It is relatively easy to synthesize and can be produced on a large scale. It has also been shown to have a relatively low toxicity profile. However, BZP has some limitations for use in lab experiments. It has a relatively short half-life, which may make it difficult to study its long-term effects. It also has a complex mechanism of action, which may make it difficult to isolate its effects on specific receptors.
将来の方向性
There are several future directions for the scientific research application of BZP. One potential area of research is its use as a cognitive enhancer. BZP has been shown to have potential nootropic effects, and further research is needed to determine its potential use in this area. Another potential area of research is its use in the treatment of Parkinson's disease. BZP has been shown to have potential neuroprotective effects, and further research is needed to determine its potential use in this area. Finally, further research is needed to determine the long-term effects of BZP use, particularly in relation to its potential for addiction and abuse.
Conclusion:
BZP is a synthetic compound that has been studied for its potential therapeutic effects in various areas, including as an antidepressant, anxiolytic, and analgesic. It has also been investigated for its potential use in the treatment of Parkinson's disease and as a cognitive enhancer. BZP has been shown to have an affinity for several receptors in the brain, including dopamine, serotonin, and norepinephrine receptors, which may explain its potential therapeutic effects. Further research is needed to determine the full potential of BZP in these areas.
合成法
BZP can be synthesized using a variety of methods, including the reaction of benzyl chloride with piperazine in the presence of a base. Other methods include the reaction of benzyl bromide with piperazine and the reaction of benzyl alcohol with piperazine and hydrochloric acid. The synthesis of BZP is relatively simple and can be carried out on a large scale.
科学的研究の応用
BZP has been studied for its potential therapeutic effects in various areas, including as an antidepressant, anxiolytic, and analgesic. It has also been investigated for its potential use in the treatment of Parkinson's disease and as a cognitive enhancer. BZP has been shown to have an affinity for several receptors in the brain, including dopamine, serotonin, and norepinephrine receptors, which may explain its potential therapeutic effects.
特性
CAS番号 |
102586-21-0 |
|---|---|
製品名 |
Phenethylamine, N-benzyl-beta-(dimethylamino)-alpha-ethyl- |
分子式 |
C19H26N2 |
分子量 |
282.4 g/mol |
IUPAC名 |
2-N-benzyl-1-N,1-N-dimethyl-1-phenylbutane-1,2-diamine |
InChI |
InChI=1S/C19H26N2/c1-4-18(20-15-16-11-7-5-8-12-16)19(21(2)3)17-13-9-6-10-14-17/h5-14,18-20H,4,15H2,1-3H3 |
InChIキー |
SVLHBGQWBVOVKE-UHFFFAOYSA-N |
SMILES |
CCC(C(C1=CC=CC=C1)N(C)C)NCC2=CC=CC=C2 |
正規SMILES |
CCC(C(C1=CC=CC=C1)N(C)C)NCC2=CC=CC=C2 |
同義語 |
Phenethylamine, N-benzyl-beta-(dimethylamino)-alpha-ethyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



